BAY-1797

描述

BAY-1797 是一种强效、口服活性和选择性 P2X4 受体拮抗剂,P2X4 受体是一种配体门控离子通道。 该化合物已显示出显着的抗伤害性和抗炎作用,使其成为治疗涉及慢性炎症和神经性疼痛的疾病的具有吸引力的治疗靶点 .

作用机制

BAY-1797 通过选择性拮抗 P2X4 受体发挥作用,P2X4 受体是一种被细胞外三磷酸腺苷 (ATP) 激活的配体门控离子通道。 通过抑制该受体,this compound 减少了促炎细胞因子和前列腺素(如前列腺素 E2)的释放,从而发挥抗炎和抗伤害作用 . 涉及的分子靶点和途径包括抑制免疫细胞(如单核细胞、巨噬细胞、肥大细胞和小胶质细胞)中 ATP 介导的信号通路 .

生化分析

Biochemical Properties

BAY-1797 inhibits human, mouse, and rat P2X4 in 1321N1 cells with IC50s of 108 nM, 112 nM, and 233 nM, respectively . It displays no or very weak activity on other P2X ion channels . This compound also inhibits a panel of off-targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and transporters at 10 μM .

Cellular Effects

This compound shows anti-nociceptive and anti-inflammatory effects . It significantly induces PGE2 levels in the inflamed paw in the mouse Complete Freund’s Adjuvant (CFA) inflammatory pain model . This compound induces a significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection .

Molecular Mechanism

This compound binds to the same allosteric site located at the subunit interface at the top of the extracellular domain of the P2X4 receptor . This binding prevents the structural changes of the extracellular domain associated with channel activation .

Temporal Effects in Laboratory Settings

This compound shows a significant induction of PGE2 levels in the inflamed paw in the mouse CFA inflammatory pain model . It also induces a significant reduction of the ipsilateral paw load 24 and 48 h after CFA injection . Furthermore, this compound treatment shows the AUC norm, Vss, and t1/2 are 1.06 kg h/L, 3.67 l/kg and 2.64 hours, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. It is known that this compound inhibits a panel of off-targets, including GPCRs, ion channels, kinases, and transporters at 10 μM .

准备方法

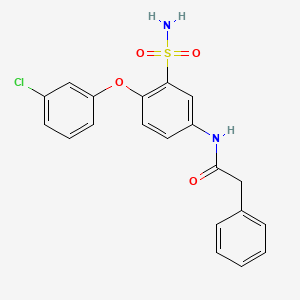

BAY-1797 的合成涉及多个步骤,从核心结构 N-[4-(3-氯苯氧基)-3-磺酰胺基苯基]-2-苯乙酰胺的制备开始。合成路线通常包括以下步骤:

核心结构的形成: 这涉及 3-氯苯酚与 4-硝基苯磺酰胺反应形成中间体化合物。

还原和酰化: 硝基被还原为胺,然后用苯乙酸酰化形成最终产物.

This compound 的工业生产方法没有得到广泛的记录,但合成可能涉及类似的步骤,并针对大规模生产进行了优化。

化学反应分析

BAY-1797 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。

还原: 还原反应可用于修饰合成中间阶段的硝基。

取代: 氯苯基可以进行取代反应以引入不同的官能团.

这些反应中常用的试剂包括氢气等还原剂以及用于氢化反应的碳载钯等催化剂。这些反应形成的主要产物包括核心结构的各种衍生物,这些衍生物可以进一步修饰以用于特定应用。

科学研究应用

BAY-1797 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:

化学: 用作研究 P2X4 受体及其在各种生理过程中的作用的工具化合物。

生物学: 研究其对细胞信号通路的影响,特别是那些涉及嘌呤能受体的通路。

医学: 探索作为治疗涉及慢性炎症和神经性疼痛的疾病的潜在治疗剂。

工业: 在开发新的抗炎和止痛药方面的潜在应用.

相似化合物的比较

与其他 P2X 受体亚型相比,BAY-1797 对 P2X4 受体具有高度选择性,这使其独一无二。类似的化合物包括:

A-804598: 另一种 P2X4 拮抗剂,但具有不同的选择性和效力特征。

JNJ-47965567: 一种 P2X7 拮抗剂,具有一些重叠的作用,但受体选择性不同。

5-BDBD: 一种 P2X4 拮抗剂,与 this compound 相比效力较低.

This compound 因其对 P2X4 受体的高效力和选择性而脱颖而出,使其成为研究该受体在各种生理和病理过程中的作用的宝贵工具 .

生物活性

BAY-1797, a sulfonamide compound, is recognized primarily as a potent and selective antagonist of the P2X4 receptor, a member of the purinergic receptor family. This receptor is implicated in various physiological processes, including pain and inflammation. The following sections detail the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

This compound is chemically characterized as N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide. Its structure allows it to bind selectively to the P2X4 receptor, demonstrating an IC50 value of approximately 211 nM in inhibiting ATP-dependent currents in human and zebrafish P2X4 receptors . The binding occurs at an allosteric site distinct from the ATP binding site, which suggests that this compound modifies receptor activity without directly competing with ATP for binding .

Pharmacological Effects

Anti-inflammatory and Analgesic Activity:

this compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various preclinical models. In a mouse model of inflammatory pain induced by complete Freund's adjuvant (CFA), this compound effectively reduced pain responses, indicating its potential utility in treating inflammatory conditions .

Dose-Response Relationship:

The compound's dose-dependent effects were evaluated, revealing that it reduces levels of prostaglandin E2 (PGE2), a key mediator in inflammation . The following table summarizes key pharmacological findings:

| Parameter | Value |

|---|---|

| IC50 (P2X4 receptor) | 211 nM |

| Anti-inflammatory model | CFA-induced pain |

| Prostaglandin E2 reduction | Dose-dependent |

Case Studies and Research Findings

-

In Vivo Studies:

In vivo studies have demonstrated that this compound can significantly alleviate pain in rodent models. For instance, in a study where inflammatory pain was induced, administration of this compound led to a marked decrease in pain behavior compared to controls . -

Structural Insights:

Recent structural studies using cryo-electron microscopy have elucidated the binding dynamics of this compound at the P2X4 receptor. These studies confirmed that this compound binds stably at the allosteric site, with specific interactions involving hydrogen bonds with residues such as Ala90 and Ile93 . This structural understanding aids in rational drug design for enhancing selectivity and potency. -

Comparative Analysis:

Comparatively, this compound has shown superior potency relative to other antagonists like BX430. While BX430 has an IC50 of approximately 540 nM for human P2X4 receptors, this compound's lower IC50 indicates greater efficacy .

属性

IUPAC Name |

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYMAFXYMYNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。